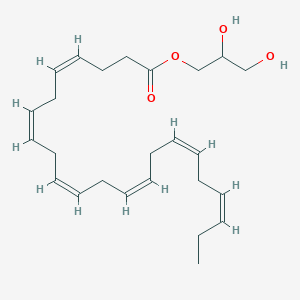

Monodocosahexaenoin

Beschreibung

Contextualization within Docosahexaenoic Acid (DHA) Metabolites Research

Docosahexaenoic acid (DHA) is a critical polyunsaturated fatty acid, recognized for its abundance in the brain and retina and its role as a structural component of neuronal membranes. biomolther.orgwikipedia.org The metabolism of DHA gives rise to a variety of molecules, including a class of signaling mediators known as docosanoids, which possess anti-inflammatory and neuroprotective properties. biomolther.org

Monodocosahexaenoin, existing as either 1-Monodocosahexaenoin or 2-Monodocosahexaenoin (also known as 2-docosahexaenoyl-glycerol or 2-DHA), is a direct metabolite of DHA. glpbio.com Research into DHA metabolites is driven by the understanding that the biological effects of DHA may be mediated by these downstream molecules. biomolther.org For instance, studies have explored how dietary DHA can lead to the formation of DHA-derived glycerol (B35011) lipids, which in turn can influence the endocannabinoid system by reducing levels of arachidonic acid-derived endocannabinoids. nih.gov The synthesis and stability of different forms of this compound, such as 2-monoacylglycerols rich in DHA, are active areas of investigation, as factors like temperature and solvent can influence their structure and potential nutritional value. researchgate.netnih.gov

Academic Significance of Monoacylglycerols in Biological Systems

Monoacylglycerols (MAGs) in general are pivotal bioactive and structural metabolites. mdpi.com They are key intermediates in lipid metabolism and homeostasis, directing the flow of fatty acids to more complex lipids like triacylglycerols and phospholipids (B1166683). mdpi.com The biological concentration of MAGs is carefully controlled by enzymes such as monoacylglycerol lipase (B570770) (MAGL). mdpi.com

Beyond their metabolic roles, certain MAGs, including the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), function as important signaling molecules in various tissues. plos.orgnih.gov This signaling can influence a wide range of physiological and pathological processes, from neurotransmission and food intake to insulin (B600854) secretion and immune responses. nih.gov Research has shown that MAGs can impact cellular structures; for example, they can cause the Golgi apparatus in enterocytes to fragment after fat ingestion. biorxiv.org The diverse functions of MAGs have made them a subject of intense academic interest, with ongoing research into their roles in conditions like obesity, diabetes, and cancer. nih.gov

Research Findings on this compound and Related Compounds

Scientific investigations have yielded specific data on the synthesis and properties of this compound and related acylglycerols.

Table 1: Synthesis and Characteristics of DHA-Containing Monoacylglycerols

| Study Focus | Key Findings | Reference |

|---|---|---|

| Enzymatic Alcoholysis | Using Novozym 435 lipase, 2-monoacylglycerol yields of 54–57% were achieved from cod liver oil, with DHA comprising 24–31% of the total fatty acids. capes.gov.br | capes.gov.br |

| Scaled-up Synthesis | A 100-fold scale-up of the alcoholysis process resulted in a 2-MAG yield of approximately 67%, containing 36.6% DHA. capes.gov.br | capes.gov.br |

| Purification | Solvent extraction of the synthesized 2-MAGs yielded a product with 83.9% purity and a recovery yield of about 96.4%. capes.gov.br | capes.gov.br |

| Acyl Migration Kinetics | The rate of acyl migration in 2-monoacylglycerols rich in DHA is temperature-dependent, increasing 5.6-fold from 20 °C to 50 °C. researchgate.netnih.gov The stability of DHA is greater at the sn-2 position compared to sn-1 or sn-3. researchgate.net | researchgate.netnih.gov |

| Solvent Effects | The acyl migration rate is influenced by the solvent, with the highest rates observed in hexane (B92381) and the lowest in t-butanol. researchgate.netnih.gov | researchgate.netnih.gov |

Table 2: Biological Activity of Related Acylglycerols

| Compound | Biological Effect | IC50 Value | Reference |

|---|---|---|---|

| Docosahexaenoyl serinol (a derivative of 2-docosahexaenoyl glycerol) | Inhibition of A549 human lung adenocarcinoma cell growth | 0.48 µM | caymanchem.com |

| Docosahexaenoyl serinol | Inhibition of degranulation in RBL-2H3 mast cells | 16 µM | caymanchem.com |

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPHORDRFVRZPP-KUBAVDMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation Pathways of Monodocosahexaenoin

Endogenous Formation and Precursor Utilization

The synthesis of monodocosahexaenoin within biological systems is fundamentally dependent on the presence of docosahexaenoic acid. This section details the role of DHA as the primary building block and the enzymatic processes responsible for creating the monoacylglycerol structure.

Docosahexaenoic Acid (DHA) as a Fundamental Precursor

Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is an essential nutrient that cannot be synthesized de novo by mammals and must be obtained from the diet or through the conversion of its precursor, alpha-linolenic acid. DHA is a crucial component of cell membranes, particularly in the brain and nervous system. The endogenous biosynthesis of DHA itself is a complex process involving a series of elongation and desaturation reactions of precursor fatty acids. nih.gov Studies in zebrafish models have highlighted the critical role of endogenous DHA biosynthesis in processes like oocyte maturation. nih.gov Deficiencies in the enzymes responsible for DHA synthesis can lead to significant health issues, such as nonalcoholic fatty liver disease. nih.gov

Once available, DHA serves as the direct precursor for the formation of this compound. The incorporation of DHA into various lipid classes is a dynamic process. For instance, in mouse peritoneal macrophages, exogenous DHA is rapidly incorporated into phospholipids (B1166683), with choline (B1196258) glycerophospholipids acting as the initial primary acceptors. mdpi.com This incorporation is crucial for maintaining cellular functions and is a prerequisite for the subsequent generation of DHA-containing monoacylglycerols like this compound.

Enzymatic Synthesis Mechanisms of Monoacylglycerols

The formation of monoacylglycerols, including this compound, is primarily an enzyme-driven process. Lipases, a class of enzymes that catalyze the hydrolysis of fats, play a central role in this synthesis.

Glycerolysis, the reaction between a triglyceride or fatty acid and glycerol (B35011), is a key method for producing monoacylglycerols. This process can be effectively catalyzed by lipases in a solvent-free system. researchgate.net Research has demonstrated the production of monoacylglycerols and diacylglycerols rich in eicosapentaenoic acid (EPA) and DHA through the glycerolysis of fish oils, such as menhaden oil and sardine oil, using immobilized lipases like Novozym 435 from Candida antarctica. researchgate.netsolsone.no The efficiency of this reaction is influenced by factors such as the molar ratio of glycerol to oil, enzyme concentration, and temperature. researchgate.netnih.gov For example, in the glycerolysis of sardine oil, a high monoacylglycerol yield of up to 70% has been achieved using Lipozyme RM IM from Rhizomucor miehei.

The choice of lipase (B570770) is critical, as different lipases exhibit varying specificities and stabilities. Candida antarctica lipase B (Novozym 435) is frequently used due to its high efficiency in producing monoacylglycerols. solsone.nonih.govpan.olsztyn.pl The reaction can be performed in a two-step process involving an initial ethanolysis of fish oil to produce 2-monoacylglycerols, followed by re-esterification. dss.go.thengineering.org.cn This enzymatic approach allows for the targeted synthesis of structured lipids containing DHA at specific positions on the glycerol backbone. dss.go.thcapes.gov.brnih.gov

Table 1: Research Findings on Lipase-Catalyzed Glycerolysis for Monoacylglycerol Production

| Oil Source | Lipase Used | Key Findings | Reference(s) |

| Menhaden Oil | Novozym 435 | High content of MAG (25%) and DAG (41%) produced after 24h at 70°C. | researchgate.net |

| Sardine Oil | Lipozyme RM IM | Achieved a MAG yield of around 70% with nearly 28 wt% PUFA. | |

| Bonito Oil | Novozym 435 & Lipozyme IM | Two-step process yielded 92.5% 2-MG with 43.5% DHA content. | dss.go.th |

| Cod Liver Oil | Novozym 435 & Lipase DF | 2-MAG yields of around 54–57% were attained using Novozym 435. | capes.gov.brnih.gov |

| Various Edible Oils | Candida antarctica lipase B | Glycerolysis increased solid fat content, particularly in oils with >10% saturated fat and high oleic acid. | nih.gov |

Another significant pathway for the formation of DHA-containing glycerols involves the initial incorporation of DHA into glycerophospholipids. jst.go.jp DHA is predominantly found at the sn-2 position of glycerophospholipids in marine sources. jst.go.jpresearchgate.net In the intestine, pancreatic phospholipase A2 hydrolyzes the fatty acid at the sn-2 position, releasing it as a free fatty acid, which can then be re-esterified into triacylglycerols or other glycerolipids within intestinal epithelial cells. jst.go.jp

Studies on mouse macrophages have shown that DHA is rapidly incorporated into various phospholipid classes, including choline glycerophospholipids (PC), ethanolamine (B43304) glycerophospholipids (PE), and phosphatidylinositol (PI). mdpi.com This process is essential for remodeling the fatty acid composition of cell membranes and serves as a reservoir of DHA that can be mobilized for the synthesis of other bioactive lipids, including this compound. The incorporation process is an active enzymatic one, as evidenced by its inhibition by acyl-CoA synthetase inhibitors. mdpi.com

Lipase-Catalyzed Glycerolysis in this compound Production

Metabolic Fate of this compound and Related Docosahexaenoyl Glycerols In Vitro and In Vivo

Once formed, this compound and other docosahexaenoyl glycerols undergo further metabolic processing. A primary pathway for their catabolism is β-oxidation, which breaks down the fatty acid chain to produce energy.

Pathways of β-Oxidation

β-oxidation is a multi-step mitochondrial and peroxisomal process that shortens fatty acyl-CoA chains. embopress.org The β-oxidation of polyunsaturated fatty acids like DHA is more complex than that of saturated fats due to the presence of double bonds, requiring additional auxiliary enzymes. embopress.orgresearchgate.net

Research indicates that both mitochondria and peroxisomes are involved in the β-oxidation of DHA. capes.gov.br In the Antarctic fish Notothenia gibberifrons, mitochondria show a preference for oxidizing polyunsaturated fatty acids, including DHA. capes.gov.br However, studies using fibroblasts from patients with fatty acid oxidation defects have shown that peroxisomes are responsible for the final step in DHA biosynthesis, which involves the β-oxidation of its precursor, tetracosahexaenoic acid (C24:6n-3), to DHA (C22:6n-3). nih.gov This highlights the crucial role of peroxisomal β-oxidation in maintaining DHA levels.

The metabolic fate of DHA can vary between different cell types. nih.govnih.gov Non-neuronal cells, such as those in the liver, actively metabolize DHA, including its retroconversion to EPA. nih.govnih.gov In contrast, neuronal cells tend to retain DHA. nih.govnih.gov The expression of specific β-oxidation enzymes, such as the mitochondrial carnitine palmitoyltransferase 1a (CPT1A) and the peroxisomal acyl-CoA oxidase 1 (ACOX1), differs between cell types, suggesting that the initial site of DHA oxidation is cell-dependent. nih.govnih.gov Furthermore, the breakdown of docosahexaenoyl-L-carnitine, a transport form of DHA, into mitochondria for β-oxidation is facilitated by enzymes like CPT I. medchemexpress.com

Table 2: Enzymes and Organelles in DHA β-Oxidation

| Enzyme/Organelle | Role in DHA β-Oxidation | Key Findings | Reference(s) |

| Peroxisomes | Catalyze the β-oxidation of C24:6n-3 to C22:6n-3. | Essential for the final step of DHA biosynthesis. | nih.gov |

| Mitochondria | Preferred site for the oxidation of polyunsaturated fatty acids in some species. | Shows a marked preference for the oxidation of DHA in Antarctic fish. | capes.gov.br |

| Acyl-CoA Oxidase (ACOX1) | Peroxisomal enzyme involved in the initial step of β-oxidation. | Abundant in HepG2 cells, suggesting a role in DHA oxidation in the liver. | nih.govnih.gov |

| Carnitine Palmitoyltransferase 1a (CPT1A) | Mitochondrial enzyme facilitating fatty acid transport. | Abundantly expressed in MCF7 cells. | nih.govnih.gov |

Retroconversion to Eicosapentaenoic Acid (EPA)

The metabolic conversion of docosahexaenoic acid (DHA) back to eicosapentaenoic acid (EPA), a process known as retroconversion, is a recognized pathway in human and animal physiology. nih.govjscimedcentral.com When dietary fats are consumed, triglycerides are broken down into free fatty acids and monoacylglycerols, such as this compound, for absorption. mdpi.com Once absorbed, the constituent DHA can enter various metabolic routes, including the peroxisomal β-oxidation pathway that shortens its carbon chain to form EPA.

While supplementation with DHA consistently leads to an increase in tissue and blood levels of EPA, recent research suggests that direct retroconversion may be a minor contributor to this rise. nih.govmdpi.com Studies utilizing compound-specific isotope analysis in rats have indicated that the increase in EPA following DHA feeding is largely derived from the elongation and desaturation of α-linolenic acid (ALA), rather than from DHA retroconversion. nih.govnih.gov In one 12-week study on rats, the contribution to liver EPA from DHA retroconversion was significantly less than the contribution from ALA metabolism. nih.gov

Despite this, the pathway exists and is a component of n-3 polyunsaturated fatty acid (PUFA) metabolism. The inhibition of prostacyclin production by n-3 docosapentaenoic acid (DPA), an intermediate between EPA and DHA, has been attributed to its retro-conversion into EPA, suggesting this metabolic route is functionally active. vu.edu.au

Table 1: Research Findings on DHA to EPA Retroconversion

| Study Type | Subject | Key Findings | Reference |

|---|---|---|---|

| Isotope Analysis | Rats | Following a DHA-supplemented diet, the increase in liver EPA was found to be primarily from ALA elongation, with retroconversion from DHA being a minor contributor. | nih.govnih.gov |

| Supplementation Studies | Humans & Animals | DHA supplementation consistently results in elevated EPA levels in various tissues and blood fractions. | mdpi.com |

| In Vitro | Endothelial Cells | The inhibitory effects of n-3 DPA on prostacyclin were suggested to be due to its retro-conversion to EPA. | vu.edu.au |

Incorporation into Complex Lipid Structures

This compound, as a carrier of DHA, plays a crucial role in the delivery and subsequent incorporation of this essential fatty acid into complex lipid structures, primarily triglycerides and phospholipids. mdpi.com The process begins in the gastrointestinal tract, where dietary triglycerides are hydrolyzed into free fatty acids and sn-2-monoacylglycerols. mdpi.com These molecules, including this compound, are absorbed by intestinal cells (enterocytes).

Within the enterocytes, they are re-esterified to form triglycerides and phospholipids. mdpi.com These newly synthesized complex lipids are then packaged into chylomicrons and released into the lymphatic system for transport throughout the body. mdpi.com Research shows that the molecular form of ingested DHA influences its incorporation into these complex lipids. Studies comparing DHA provided as triacylglycerol (TAG-DHA), phospholipids (PL-DHA), and monoacylglycerol (MAG-DHA, i.e., this compound) demonstrate that both PL-DHA and MAG-DHA are highly efficient carriers, leading to significant incorporation of DHA into erythrocyte and plasma lipids. mdpi.com

Once in circulation, DHA is distributed to various tissues where it is integrated into cell membranes, particularly as a component of phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). uow.edu.au This incorporation can alter the biophysical properties of the membranes. lipotype.com For instance, dietary supplementation with DHA has been shown to result in its ready incorporation into the phospholipids of heart and liver mitochondria, sometimes at the expense of other fatty acids like linoleic acid. uow.edu.au

The enzymatic synthesis of structured lipids is also an area of active research. Lipases and phospholipases are used to create specific triglycerides and phospholipids containing DHA, highlighting the biochemical pathways involved in forming these complex structures. nih.govmdpi.com

Table 2: Comparative Incorporation of DHA from Different Carriers into Erythrocyte Lipids in Rats

| Time Point | Control Group (% DHA) | TAG-DHA Group (% DHA) | PL-DHA Group (% DHA) | MAG-DHA Group (% DHA) |

|---|---|---|---|---|

| Day 0 | 2.9 ± 0.4 | 2.9 ± 0.4 | 2.9 ± 0.4 | 2.9 ± 0.4 |

| Day 7 | 3.1 ± 0.3 | 4.9 ± 0.5 | 6.5 ± 0.7 | 6.4 ± 0.8 |

| Day 14 | 3.0 ± 0.2 | 5.8 ± 0.6 | 7.9 ± 0.9 | 7.8 ± 1.0 |

| Day 28 | 3.2 ± 0.3 | 6.9 ± 0.7 | 9.1 ± 1.1 | 9.0 ± 1.2 |

| Day 35 | 3.1 ± 0.2 | 7.5 ± 0.8 | 9.8 ± 1.2 | 9.7 ± 1.3 |

| Day 49 | 3.3 ± 0.3 | 8.1 ± 0.9 | 10.5 ± 1.3 | 10.4 ± 1.4 |

Data adapted from a 60-day feeding study in rats, showing the percentage of DHA in total erythrocyte fatty acids. Values are presented as mean ± standard deviation. mdpi.com

Molecular and Cellular Mechanisms of Action of Monodocosahexaenoin

Modulation of Cellular Signaling Cascades

Monodocosahexaenoin, through its delivery of DHA, influences key signaling cascades that regulate cellular function, inflammation, and gene expression.

Docosahexaenoic acid (DHA), the fatty acid component of this compound, plays a crucial role in modulating G-protein-coupled receptor (GPCR) signaling. nih.gov GPCRs are the largest family of cell surface receptors and are integral to translating extracellular signals into intracellular responses. mdpi.com The incorporation of DHA into membrane phospholipids (B1166683) significantly impacts the function of these receptors.

In the visual pathway, a well-studied G-protein-coupled system, the presence of DHA in membrane bilayers is critical for optimal function. nih.gov Studies on the visual pigment rhodopsin, a classic GPCR, demonstrate that the level of its active form, metarhodopsin II (MII), is highest in DHA-containing bilayers. nih.gov Furthermore, the rate at which MII couples with its corresponding G-protein (transducin, Gt) is enhanced in DHA-rich membranes compared to those with less unsaturated phospholipids. nih.gov This efficient coupling is a vital step in the visual signal amplification cascade. nih.gov The presence of cholesterol can inhibit these signaling steps, but its inhibitory effect is less pronounced in DHA-containing bilayers, highlighting the unique role of DHA in maintaining signaling efficiency. nih.gov

Beyond the visual system, specific GPCRs, such as GPR40 (also known as FFA1) and GPR120, have been identified as receptors for long-chain fatty acids, including DHA. The activation of these receptors by fatty acids initiates various downstream signaling events, including the mobilization of intracellular calcium and the release of incretins, which play roles in metabolic regulation. mdpi.com The interaction between DHA and these GPCRs represents a direct mechanism by which fatty acids can act as signaling molecules.

| Receptor System | Effect of DHA | Significance |

| Rhodopsin (Visual GPCR) | Increases formation of the active state (Metarhodopsin II). nih.gov | Enhances visual signal transduction. nih.gov |

| Enhances coupling to the G-protein, Gt. nih.gov | Optimizes the first stage of signal amplification. nih.gov | |

| Mitigates the inhibitory effect of cholesterol. nih.gov | Maintains signaling pathway function. nih.gov | |

| FFA1 (GPR40) & GPR120 | Act as ligands for these receptors. | Directly mediates FFA-induced signaling for metabolic regulation. |

DHA significantly influences the synthesis of inflammatory mediators and the expression of genes central to the inflammatory response.

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids that regulate inflammation and immunity. metwarebio.comwikipedia.org Their synthesis is primarily initiated by the release of fatty acids, such as arachidonic acid (AA), from membrane phospholipids by the enzyme phospholipase A₂ (PLA₂). metwarebio.comnih.gov These free fatty acids are then converted into various eicosanoids by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. metwarebio.comresearchgate.net

DHA influences these pathways by competing with AA for the same metabolic enzymes. nih.gov When DHA is metabolized by COX and LOX enzymes, it leads to the production of specialized pro-resolving mediators (SPMs), including resolvins (D-series), protectins, and maresins. nih.govnih.gov Unlike the often pro-inflammatory eicosanoids derived from AA (such as certain prostaglandins (B1171923) and leukotrienes), these DHA-derived mediators actively promote the resolution of inflammation. nih.govnih.gov This competitive metabolism effectively shifts the balance from the production of pro-inflammatory mediators to the synthesis of anti-inflammatory and pro-resolving molecules.

| Enzyme | Substrate | Products | Biological Role |

| Cyclooxygenase (COX) | Arachidonic Acid (AA) | Prostaglandins, Thromboxanes metwarebio.com | Primarily pro-inflammatory, platelet aggregation metwarebio.com |

| Docosahexaenoic Acid (DHA) | Precursors to D-series Resolvins nih.gov | Pro-resolving, anti-inflammatory nih.gov | |

| Lipoxygenase (LOX) | Arachidonic Acid (AA) | Leukotrienes, Lipoxins wikipedia.org | Primarily pro-inflammatory (Leukotrienes) wikipedia.org |

| Docosahexaenoic Acid (DHA) | Protectins, Maresins, D-series Resolvins nih.gov | Potent pro-resolving and neuroprotective actions nih.gov |

Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. nih.govmdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. mdpi.com

DHA has been shown to be a potent suppressor of NF-κB activation. nih.govnih.gov Research in astrocytes demonstrated that DHA treatment inhibits the translocation of the p65 subunit of NF-κB to the nucleus following stimulation with interleukin-1β. nih.gov The underlying mechanism involves a dose-dependent reduction in the phosphorylation of the IκB protein, which prevents its degradation and keeps NF-κB sequestered in the cytoplasm. nih.gov Furthermore, single-cell analysis in macrophages revealed that DHA pretreatment modestly downregulates the expression of NF-κB-target genes induced by lipopolysaccharide (LPS). nih.gov By inhibiting this central inflammatory pathway, DHA effectively dampens the broader inflammatory response. nih.govnih.gov

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as transcription factors regulating lipid and glucose metabolism and inflammation. nih.govresearchgate.net DHA and other fatty acids can act as natural ligands for these receptors. nih.gov

Upon binding to a ligand like DHA, PPARγ forms a complex with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid homeostasis and can exert anti-inflammatory effects. mdpi.com For instance, PPARγ activation can suppress the expression of inflammatory cytokines. mdpi.com Studies have shown that dietary restriction of n-3 fatty acids, including the DHA precursor ALA, can alter the mRNA levels of PPARs in the brain and liver, indicating a direct link between fatty acid availability and the expression of these crucial metabolic regulators. nih.gov The interaction between DHA and PPARγ provides a key mechanism by which this fatty acid can influence both metabolic and inflammatory gene programs.

Influence on Inflammatory Mediator Synthesis and Gene Expression

Heme Oxygenase-1 (HO-1) and Superoxide (B77818) Dismutase 2 (SOD-2) Modulation

Cellular Membrane Dynamics and Integrity Alterations

The incorporation of DHA, delivered by this compound, into the phospholipids of cellular membranes leads to profound changes in their structure and function. researchgate.net As the most unsaturated fatty acid in cell membranes, DHA's unique structure imparts significant fluidity and flexibility. researchgate.netbiorxiv.orgnih.gov

This increased fluidity enhances dynamic membrane processes, such as the lateral diffusion of membrane proteins and the fusion and fission of membranes, which are essential for cell signaling, trafficking, and structural remodeling. researchgate.net Molecular dynamics simulations confirm that DHA contributes "hyperfluidizing" properties to the membrane. nih.govpitt.edu Membranes enriched with DHA are also typically thinner and may exhibit increased permeability to ions and small molecules compared to membranes composed of more saturated fats. researchgate.net

The enrichment of DHA in membrane phospholipids can also influence the organization of membrane microdomains, often referred to as lipid rafts. laminarpharma.com These specialized domains are involved in concentrating proteins for signaling pathways. laminarpharma.com Furthermore, DHA's presence affects the synthesis of other membrane components; for example, DHA enrichment is associated with an increase in cellular phosphatidylserine (B164497) (PS), a phospholipid involved in signaling and the regulation of apoptosis. mdpi.com

While generally promoting membrane function, high concentrations of certain DHA-containing lipids, such as lysophosphatidylcholine-DHA (LPC-DHA), can lead to membrane disruption. mdpi.com The amphiphilic nature of lysophospholipids allows them to insert into the membrane bilayer, which at high levels can alter molecular organization and permeability, ultimately leading to a loss of membrane integrity and cell death. mdpi.com This effect has been observed specifically in cancer cell lines. mdpi.com

| Membrane Property | Effect of DHA Incorporation | Functional Consequence |

| Fluidity/Flexibility | Increased researchgate.netnih.gov | Enhanced lateral diffusion of proteins, membrane fusion/fission. researchgate.net |

| Thickness | Decreased researchgate.net | Altered protein localization and activity, increased permeability. researchgate.net |

| Permeability | Increased researchgate.net | Facilitated transport of small molecules and ions. researchgate.net |

| Microdomain Organization | Altered laminarpharma.com | Modulation of signaling platforms (lipid rafts). laminarpharma.com |

| Integrity | Maintained at physiological levels; disrupted by high levels of specific carriers (e.g., LPC-DHA). mdpi.com | Supports cell function; can induce cytotoxicity in specific contexts. mdpi.com |

Impact on Membrane Fluidity and Organization

Studies using fluorescent probes on cultured Y-79 retinoblastoma cells supplemented with DHA showed a significant enhancement in the lateral mobility of probes within the cell membrane. nih.gov This increase in lateral movement, assessed by pyrene (B120774) excimer formation, was directly correlated with the cellular DHA content and the total fatty acid unsaturation index. nih.gov While rotational mobility of probes did not show significant changes, the enhanced lateral fluidity suggests that this compound can alter the dynamic nature and organization of the membrane. nih.gov This alteration in fluidity is believed to mediate subsequent changes in the activity of membrane-associated enzymes and transport systems. nih.gov

Induction of Oxidative Stress and Membrane Damage

This compound and related DHA-containing lipids can induce significant oxidative stress, leading to membrane damage and cell death, particularly in cancer cells. The high degree of unsaturation in the DHA molecule, with its six double bonds, makes it highly susceptible to oxidation and the generation of lipid peroxides. brieflands.commdpi.com This process can disrupt membrane integrity and trigger downstream cellular stress responses. nih.gov

In studies on the MDA-MB-231 human breast cancer cell line, treatment with DHA-containing lipids led to increased oxidative stress and subsequent membrane damage. nih.gov This damage was identified as the mechanism most strongly correlated with the loss of cell viability. nih.govresearchgate.net The incorporation of these amphiphilic lipids into the cell membrane is thought to induce changes in the membrane's molecular organization, leading to a loss of integrity and eventual cell death. nih.gov

A primary mechanism through which this compound induces oxidative stress is by promoting the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide, that are byproducts of normal metabolism. mdpi.comxiahepublishing.com An excess of ROS can lead to cellular damage.

The presence of cis-unsaturated fatty acids, including DHA, has been shown to trigger a time- and dose-dependent increase in ROS generation in human cells. nih.gov Cancer cells often exhibit high baseline levels of oxidative stress, making them particularly vulnerable to further increases in ROS. brieflands.com The introduction of DHA, through compounds like this compound, can overwhelm the antioxidant defense systems of these malignant cells, leading to the accumulation of cytotoxic lipid peroxides and inducing apoptosis. brieflands.comnih.gov This effect is selective, as normal cells with more robust antioxidant systems can better tolerate this induced oxidative burden. brieflands.com

The cellular response to the oxidative stress induced by this compound involves the modulation of key antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and Superoxide Dismutase 2 (SOD-2). HO-1 is a stress-inducible enzyme that provides protection against a variety of oxidative challenges, while SOD-2 is crucial for controlling and limiting the damaging effects of ROS. nih.govmdpi.comekb.eg

In vitro studies on MDA-MB-231 breast cancer cells treated with 1-docosahexaenoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC-DHA), a related DHA carrier, demonstrated a significant increase in the expression of both HO-1 and SOD-2. nih.govmdpi.com This increase was observed at concentrations above 25 µM, indicating the activation of an antioxidant defense system in response to the lipid-induced stress. researchgate.netmdpi.com The upregulation of these enzymes is a direct cellular indicator of the presence of significant oxidative stress mediated by the introduction of the DHA-containing compound. mdpi.com

Regulation of Cell Proliferation and Viability

This compound plays a dual role in regulating cell proliferation and viability, exhibiting cytotoxic effects against cancer cells while promoting the health and development of neuronal cells.

Cytotoxic Effects in Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. This effect is part of a broader characteristic of omega-3 polyunsaturated fatty acids and their derivatives, which can selectively induce apoptosis in malignant cells with minimal toxicity to normal cells. nih.gov The mechanism often involves the induction of oxidative stress that cancer cells cannot withstand. brieflands.com

Research has specifically highlighted the efficacy of 1-monodocosahexaenoin (MAG-DHA). In one study, MAG-DHA was found to be a potent cytotoxic compound against SKBR3 and E0771 breast cancer cell lines. nih.gov Other forms of DHA-containing lipids, such as lysophosphatidylcholine-DHA (LPC-DHA) and phosphatidylcholine-DHA (PC-DHA), have also shown significant, dose-dependent cytotoxicity against breast cancer cells like MDA-MB-231. nih.govresearchgate.net The effectiveness of these lipids is often linked to their chemical structure, which influences their uptake and subsequent biological activity within the cell. nih.gov

Interactive Table: Cytotoxic Effects of this compound (MAG-DHA) and Related Lipids on Cancer Cell Lines

| Compound | Cell Line | IC50 / Effect | Source |

|---|---|---|---|

| This compound (MAG-DHA) | SKBR3 (Breast Cancer) | 20 µM | nih.gov |

| This compound (MAG-DHA) | E0771 (Breast Cancer) | 16 µM | nih.gov |

| Lysophosphatidylcholine-DHA (LPC-DHA) | MDA-MB-231 (Breast Cancer) | 23.7 µM | nih.govresearchgate.net |

| Phosphatidylcholine-DHA (PC-DHA) | MDA-MB-231 (Breast Cancer) | 67 µM | nih.govresearchgate.net |

| Docosahexaenoic Acid (DHA) | DU145 (Prostate Cancer) | Cytotoxic at 10, 25, 50, 100 µM | mdpi.com |

| Docosahexaenoic Acid (DHA) | SW620 (Colon Cancer Stem-like Cells) | Induced apoptosis at 10-70 µM | nih.gov |

Promotion of Neuronal Differentiation and Survival

In stark contrast to its effects on cancer cells, this compound, through its core component DHA, is vital for the development and survival of neurons. DHA is highly enriched in the brain and is essential for proper neurodevelopmental processes, including neurogenesis, neuronal differentiation, and axonal growth. mdpi.com

DHA promotes neuronal survival through multiple mechanisms, such as inhibiting apoptosis by reducing the activity of caspases and activating pro-survival signaling pathways. mdpi.comresearchgate.net The accumulation of DHA within neuronal membranes is thought to facilitate signal transduction processes that are critical for neuroprotection and differentiation. researchgate.net Furthermore, DHA can stimulate the differentiation of neural stem cells into mature neurons. Studies on embryonic hippocampal cultures have shown that DHA and its metabolites, such as N-docosahexaenoylethanolamide (DEA), actively promote neurite growth, synaptogenesis, and the expression of synaptic proteins, highlighting its fundamental role in building and maintaining a functional nervous system. nih.gov

Preclinical Investigations of Monodocosahexaenoin S Biological Roles

In Vitro Experimental Models

In vitro studies provide a controlled environment to dissect the direct cellular effects of specific compounds. The following sections detail the findings from cell culture-based experiments investigating monodocosahexaenoin.

The impact of this compound has been notably explored in the field of cancer research, with a focus on breast cancer cell lines.

Studies utilizing the triple-negative human breast cancer cell line MDA-MB-231 have shown that this compound (MAG-DHA) can influence cell viability. mdpi.comscielo.br Research indicates that MAG-DHA is effective in reducing the viability of these cancer cells. frontiersin.org The cytotoxic effects of lipids containing DHA, such as this compound, are an area of active investigation, with findings suggesting a relationship between the structure of the DHA carrier and its biological activity. mdpi.comscielo.br

The broader context for this research comes from numerous studies demonstrating that the parent fatty acid, DHA, has antiproliferative, pro-apoptotic, and anti-invasive effects on MDA-MB-231 cells. nih.govendocrine-abstracts.org For instance, DHA treatment can alter the expression of genes related to cholesterol metabolism and induce endoplasmic reticulum (ER)-stress, which may trigger apoptosis. nih.gov Furthermore, DHA has been found to inhibit the invasion of MDA-MB-231 cells by upregulating the expression of certain proteins like Keratin-1. endocrine-abstracts.org

To understand the specific role of the monoacylglycerol structure, studies have compared the cytotoxic effects of this compound (MAG-DHA) against other lipids that also carry DHA. In experiments on the MDA-MB-231 breast cancer cell line, a clear structure-function relationship was observed. mdpi.comscielo.br

Glycerophosphocholine-based DHA carriers were found to be the most effective at reducing cancer cell viability. scielo.br Specifically, 1-docosahexaenoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC-DHA) was the most potent, followed by didocosahexaenoyl-sn-glycero-3-phosphocholine (PC-DHA). mdpi.comscielo.br this compound, along with free DHA, was found to be less toxic than the glycerophosphocholine carriers. mdpi.comscielo.br Other forms, such as di- and tri-docosahexaenoin (DAG-DHA and TAG-DHA), were reported to be non-toxic under the same experimental conditions. mdpi.comscielo.br The mechanism for the high cytotoxicity of LPC-DHA was linked to increased oxidative stress and membrane damage. mdpi.com

| Compound | Abbreviation | Lipid Carrier Type | IC₅₀ (µM) | Relative Toxicity |

|---|---|---|---|---|

| 1-docosahexaenoyl-2-hydroxy-sn-glycero-3-phosphocholine | LPC-DHA | Lysophosphatidylcholine | 23.7 | High |

| didocosahexaenoyl-sn-glycero-3-phosphocholine | PC-DHA | Phosphatidylcholine | 67 | Moderate |

| This compound | MAG-DHA | Monoacylglycerol | Less toxic than PC-DHA | Low |

| Docosahexaenoic Acid | DHA | Free Fatty Acid | Less toxic than PC-DHA | Low |

| 1,2-didocosahexaenoin | DAG-DHA | Diacylglycerol | Not Calculable | Non-toxic |

| tridocosahexaenoin | TAG-DHA | Triacylglycerol | Not Calculable | Non-toxic |

Source: Data compiled from Mohamad Ali, D. et al., 2023. mdpi.comscielo.br

Within the scope of the reviewed scientific literature, direct in vitro experimental data on the specific effects of applying this compound to neuronal or glial cell cultures were not identified. Research in this area has predominantly focused on the parent compound, DHA, which is known to be crucial for neuronal development and function and to modulate neuroinflammation by affecting glial cell activity. nih.govbiorxiv.orgnih.gov

Similar to neuronal and glial cells, the searched preclinical literature did not yield studies involving the direct in vitro application of this compound to skeletal muscle cells. Investigations have largely centered on the effects of DHA, which has been shown to protect muscle cells from certain types of cellular stress and to influence glucose and fat metabolism. nih.govscielo.br While direct in vitro evidence is lacking for this compound, its presence has been quantified in skeletal muscle tissue in animal models following dietary interventions, as detailed in the following section. mdpi.comnih.gov

Human Breast Cancer Cell Lines (e.g., MDA-MB-231)

Neuronal and Glial Cell Studies

Animal Model Research

Preclinical research using animal models provides insight into the systemic metabolic fate of compounds. A study involving C57/blk6 mice investigated the metabolic changes resulting from a diet enriched with DHA over a period of 112 days. mdpi.comnih.gov Metabolomics analysis was performed on plasma, liver, and skeletal muscle samples. mdpi.comnih.gov

The key finding relevant to this compound was that mice fed the DHA-rich diet showed significantly greater levels of DHA-derived glycerol (B35011) lipids, including 1-docosahexaenoylglycerol (1-monodocosahexaenoin), in their plasma and liver compared to the control group. mdpi.comnih.gov These findings indicate that dietary DHA is metabolized and gives rise to this compound systemically. This research highlights that the compound is present and measurable in key metabolic tissues like the liver and skeletal muscle following dietary intake of its parent fatty acid. mdpi.comnih.gov

| Tissue | Time Point | Control Diet (Mean Relative Level) | DHA Diet (Mean Relative Level) | Fold Change (DHA vs. Control) |

|---|---|---|---|---|

| Plasma | 56 days | 0.3779 | 2.2747 | ~6.0 |

| Skeletal Muscle | 56 days | 0.1648 | 0.7358 | ~4.5 |

Source: Data adapted from Kim, J. et al., 2023. mdpi.comnih.gov

Studies on Systemic Metabolism and Glucose Homeostasis (e.g., C57BL/6J Mice)

Preclinical research utilizing C57BL/6J mice has shed light on the metabolic consequences of diets enriched with docosahexaenoic acid (DHA), the precursor to this compound. In these studies, the focus has been on how increasing DHA in tissues influences lipid and glucose metabolism, with implications for managing metabolic disorders.

One investigation fed C57BL/6J mice a DHA-enriched semi-purified diet for 112 days, starting from weaning, to assess its effects on macronutrient metabolism. nih.gov The findings indicated a significant shift in the metabolic profile of the mice that consumed the DHA diet. nih.gov There was a notable change in glucose metabolism and an enhanced catabolism of fatty acids. nih.gov This suggests that increased tissue levels of DHA promote the use of fatty acids as a primary energy substrate. nih.gov

A key mechanism identified was the alteration of the endocannabinoid system (ECS). The ECS is involved in regulating the body's energy balance, and its overactivation is linked to obesity and type 2 diabetes. nih.gov The study observed that higher levels of DHA-derived glycerol lipids led to a decrease in arachidonate-derived endocannabinoids, specifically 1- and 2-arachidonylglycerol, in both muscle and liver tissue. nih.gov This demonstrates that dietary DHA can modulate the ECS, potentially restoring its normal tone by lowering the concentration of endocannabinoids derived from arachidonic acid. nih.gov Furthermore, previous research noted that DHA and its endocannabinoid metabolite, N-docosahexaenoylethanolamine (DHEA), improved glucose use in myoblast cultures, and a DHA-rich diet increased the expression of muscle proteins involved in glucose uptake. nih.gov

Table 1: Effects of DHA-Enriched Diet on Metabolism in C57BL/6J Mice

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Glucose Metabolism | Characterized by a distinct shift | Altered glucose utilization pathways | nih.gov |

| Fatty Acid Metabolism | Greater catabolism of fatty acids | Promotion of fatty acids as an energy substrate | nih.gov |

| Endocannabinoid Levels | Lower levels of 1- and 2-arachidonylglycerol in muscle and liver | Restoration of endocannabinoid system tone | nih.gov |

| Glucose Uptake | Increased muscle mRNA and proteins for glucose uptake | Improved glucose handling at the cellular level | nih.gov |

Investigations in Models of Organ-Specific Pathophysiology (e.g., Liver Disease)

Research in preclinical models of advanced chronic liver disease (ACLD) has identified a significant role for DHA in mitigating liver pathophysiology. Cirrhotic livers are often characterized by a marked depletion of DHA, leading to an imbalance between omega-3 and omega-6 polyunsaturated fatty acids that fosters a pro-inflammatory state. mdpi.com

Studies using a rat model of ACLD have demonstrated that supplementation with DHA triglycerides can address several aspects of the disease. mdpi.combrudylab.net After two weeks, treated rats showed a re-established healthy hepatic fatty acid profile. brudylab.net This biochemical change was associated with significant improvements in portal hypertension, a major complication of cirrhosis. brudylab.netnih.gov

The mechanisms underlying these benefits are multifaceted. The administration of DHA was shown to reduce oxidative stress and inflammation within the liver. brudylab.netnih.gov A key finding was the marked deactivation of hepatic stellate cells (HSCs), which are the primary cells responsible for liver fibrosis. brudylab.net This anti-fibrotic effect was also confirmed in cultured human HSCs. brudylab.net Furthermore, experiments in cultured murine macrophages revealed that DHA treatment protects against pro-inflammatory stimuli. brudylab.netnih.gov Collectively, these preclinical results indicate that a nutraceutical rich in DHA can improve portal hypertension by targeting the inflammation and oxidative stress that drive the activation of hepatic stellate cells. brudylab.net

Table 2: Effects of DHA Supplementation in a Rat Model of Advanced Chronic Liver Disease (ACLD)

| Area of Impact | Finding | Mechanism | Source |

|---|---|---|---|

| Hepatic Fatty Acid Profile | Restored a healthy balance of fatty acids | DHA supplementation replenished depleted stores | brudylab.net |

| Portal Hypertension | Significant improvement observed | Reduction in intrahepatic vascular resistance | mdpi.combrudylab.net |

| Inflammation & Oxidative Stress | Reduced markers of both inflammation and oxidative stress | DHA possesses anti-inflammatory and antioxidant properties | brudylab.netnih.gov |

| Hepatic Stellate Cells (HSC) | Marked deactivation of HSCs | Suppression of the primary drivers of liver fibrosis | brudylab.net |

Research on Neuroinflammation and Neural Function

This compound, also known as N-docosahexaenoylethanolamine (DHEA) or synaptamide (B1662480), is an endocannabinoid-like metabolite of DHA that has demonstrated significant neuroprotective and anti-inflammatory activity in preclinical studies. nih.gov It is synthesized endogenously in the brain and plays a role in promoting neurogenesis, neurite outgrowth, and synaptogenesis in developing neurons. nih.gov

Neuroinflammation is a key factor in chronic neuropathic pain and is associated with the activation of microglia and the release of pro-inflammatory factors. nih.gov In a rat model of chronic constriction injury, a model for neuropathic pain, administration of synaptamide was found to attenuate microglial activation and reduce the release of pro-inflammatory cytokines. nih.gov This anti-neuroinflammatory effect was accompanied by significant improvements in behavioral outcomes; the rats showed reduced thermal allodynia and improvements in locomotor activity, memory, and anxiety levels. nih.gov

Furthermore, the study revealed that synaptamide treatment helped to counteract the decrease in hippocampal neurogenesis that is often seen in chronic pain states. nih.gov Analysis of brain lipids showed that synaptamide administration altered the composition of N-acylethanolamines and plasmalogen concentrations, suggesting a broad impact on brain lipid signaling. nih.gov These findings highlight the potential of this compound to treat the cognitive and emotional consequences of neuropathic pain by targeting neuroinflammation and supporting neural function. nih.gov

Table 3: Effects of N-docosahexaenoylethanolamine (Synaptamide) in a Rat Model of Neuropathic Pain

| Category | Effect of Synaptamide Administration | Source |

|---|---|---|

| Neuroinflammation | Attenuated microglial activation and release of proinflammatory cytokines | nih.gov |

| Neural Function | Improved hippocampal neurogenesis; Promoted neurite outgrowth and synaptogenesis | nih.gov |

| Behavioral Outcomes | Prevented thermal allodynia, impaired locomotor activity, memory deficits, and increased anxiety | nih.gov |

| Brain Lipid Profile | Altered composition of N-acylethanolamines and plasmalogens | nih.gov |

Studies on Colonic Adenoma Development (e.g., Apc Min/+ Mice)

The Apc Min/+ mouse is a widely used genetic model for human colorectal cancer, as these mice carry a mutation that leads to the development of numerous intestinal adenomas. nih.govnih.gov Preclinical studies using this model have explored the preventative effects of omega-3 polyunsaturated fatty acids, including the this compound precursor DHA.

Research involving fat-1 transgenic mice, which can endogenously convert omega-6 to omega-3 fatty acids and thus have higher tissue levels of DHA, has provided key insights. When these fat-1 mice were crossed with Apc Min/+ mice, the resulting offspring showed repressed colorectal tumor cell growth and a reduced tumor burden. researchgate.net This protective effect is linked to the ability of omega-3s like DHA and eicosapentaenoic acid (EPA) to inhibit proliferation and promote apoptosis in colorectal cancer models. researchgate.net

Further studies have shown that elevating the ratio of n-3 to n-6 polyunsaturated fatty acids can suppress the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key pathway in cell growth, and prevent colon tumorigenesis. researchgate.net In colitis-associated cancer models, which can be induced in Apc Min/+ mice, an endogenous abundance of n-3 fatty acids also leads to suppressed tumor development. These findings collectively suggest that increasing the availability of DHA, and by extension its metabolites like this compound, within the intestinal tissue creates an environment that is less conducive to the development and progression of colonic adenomas. researchgate.net

Table 4: Impact of Increased Endogenous Omega-3 PUFAs on Colonic Adenoma in Apc Min/+ Mice

| Finding | Model | Implied Mechanism | Source |

|---|---|---|---|

| Repressed Tumor Growth | fat-1-Apc Min/+ transgenic mice | Inhibition of proliferation and promotion of apoptosis | researchgate.net |

| Reduced Tumor Burden | fat-1-Apc Min/+ transgenic mice | Suppression of mTORC1 signaling | researchgate.net |

| Suppressed Tumorigenesis | Colitis-associated cancer model in transgenic mice | Anti-inflammatory effects of n-3 PUFAs | |

Acute Inflammation Models

The biological activities of this compound are closely linked to the anti-inflammatory properties of its parent compound, DHA. Acute inflammation is a natural protective response, but its resolution is an active, highly regulated process. mdpi.com This resolution involves the production of specialized pro-resolving mediators (SPMs), a class of molecules that includes resolvins and protectins, which are derived from DHA. ambiotis.com

To investigate the direct anti-inflammatory effects of DHA, studies have used in vitro models of acute inflammation. One such model uses human THP-1 monocyte-derived macrophages stimulated with lipopolysaccharide (LPS), a potent bacterial endotoxin (B1171834) that induces a strong inflammatory response. nih.gov In this model, pretreatment with pure DHA significantly decreased the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov

The study further demonstrated that DHA was more potent in its anti-inflammatory effect than EPA. nih.gov The mechanism for this reduction in cytokines was linked to the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. DHA treatment was found to decrease the expression of the nuclear p65 subunit of NF-κB while increasing the expression of its cytoplasmic inhibitor, IκBα. nih.gov These findings from an acute inflammation model suggest that DHA, the precursor to this compound, exerts powerful anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways in immune cells. nih.gov

Table 5: Anti-inflammatory Effects of DHA in LPS-Stimulated THP-1 Macrophages

| Parameter | Effect of DHA Pretreatment | Comparison with EPA | Underlying Mechanism | Source |

|---|---|---|---|---|

| TNF-α Production | Significantly decreased | More potent than EPA | Down-regulation of NF-κB pathway | nih.gov |

| IL-1β Production | Significantly decreased | More potent than EPA | Down-regulation of NF-κB pathway | nih.gov |

| IL-6 Production | Significantly decreased | More potent than EPA | Down-regulation of NF-κB pathway | nih.gov |

| NF-κB Activation | Down-regulated DNA binding by ~13% | Similar effect to EPA | Decreased nuclear p65, increased cytoplasmic IκBα | nih.gov |

Structure Activity Relationships and Bioactive Derivatives of Monodocosahexaenoin

Role of the Glycerol (B35011) Backbone and Head Group in Efficacy

The glycerol backbone is a fundamental component of glycerolipids, serving as the scaffold for the attachment of fatty acids and polar head groups. mdpi.comcreative-proteomics.com This three-carbon molecule is central to the structure and function of these lipids, which are essential for forming cell membranes and storing energy. mdpi.comcreative-proteomics.com

The efficacy of DHA-containing compounds is not solely dependent on the DHA molecule itself but is also heavily influenced by the nature of the head group attached to the glycerol backbone. Glycerophospholipids, which consist of a glycerol backbone, two fatty acids, and a phosphate (B84403) group linked to a polar head group like choline (B1196258) or ethanolamine (B43304), are major components of cell membranes and play crucial roles in cellular signaling. creative-proteomics.comtaylorandfrancis.com

Research has demonstrated that glycerophosphocholine-based DHA carriers are more effective in reducing the viability of certain cancer cells compared to free DHA or acylglycerol-based carriers. nih.govresearchgate.net Specifically, lysophosphatidylcholine-DHA (LPC-DHA), which has a single DHA chain, was found to be more cytotoxic than phosphatidylcholine-DHA (PC-DHA), which has two DHA chains. researchgate.net This suggests that the entire molecular structure, including the glycerophosphocholine head group, is essential for the observed biological activity. nih.gov The specificity of this structure-activity relationship was further emphasized by the finding that other lysophosphatidylcholines with different fatty acid chains did not exhibit the same cytotoxic effects. nih.gov

Endogenous and Synthetic Bioactive Metabolites and Derivatives

Docosahexaenoic acid (DHA), the fatty acid component of monodocosahexaenoin, is a precursor to a wide array of potent bioactive metabolites. nih.govresearchgate.net These derivatives are involved in numerous physiological processes, including the resolution of inflammation, neuroprotection, and regulation of the immune response. nih.govresearchgate.netphysiology.org Over 70 biologically active metabolites of DHA have been described, which can be broadly categorized into several groups, including docosanoids, hydroxylated derivatives, and novel docosatrienes. nih.govresearchgate.net

Docosanoids (e.g., Resolvins, Protectins, Maresins)

Docosanoids are a class of specialized pro-resolving mediators (SPMs) that are enzymatically synthesized from DHA and play a crucial role in the active resolution of inflammation. physiology.orgmdpi.comfrontiersin.org These potent signaling molecules act in the pico- to nanogram range and include several families:

Resolvins: The D-series resolvins (RvDs) are generated from DHA through the action of lipoxygenase enzymes. mdpi.comnih.gov They possess potent anti-inflammatory and pro-resolving properties, such as inhibiting neutrophil infiltration and enhancing the clearance of apoptotic cells by macrophages. physiology.orgfrontiersin.org

Protectins: Protectin D1 (PD1), also known as neuroprotectin D1 (NPD1) when produced in neural tissue, is formed from DHA via a lipoxygenase-dependent pathway. mdpi.comnih.gov PD1/NPD1 exhibits neuroprotective effects and can inhibit viral replication. physiology.orgnih.gov

Maresins: Maresins (MaRs) are synthesized by macrophages and are also involved in resolving inflammation and promoting tissue regeneration. physiology.orgmdpi.com

These SPMs are critical for preventing chronic inflammation and have been shown to have beneficial effects in various disease models. physiology.orgfrontiersin.orgnih.gov

Hydroxylated Docosahexaenoic Acid Derivatives

Hydroxylated derivatives of DHA (HDHAs) are another important class of bioactive metabolites. These are formed through the action of various lipoxygenase (LOX) enzymes, which introduce hydroxyl groups at specific positions on the DHA molecule. researchgate.net

Key examples include:

17S-HDHA: Formed from DHA by 15-lipoxygenase, 17S-HDHA is a precursor to the 17S-series resolvins. frontiersin.orglipidmaps.org It has been shown to inhibit the expression of inflammatory cytokines in glial cells. lipidmaps.org

Other Mono-hydroxy Metabolites: Depending on the acting LOX enzyme, other mono-hydroxy derivatives can be formed, such as 4-, 7-, 11-, and 14-HDHA. researchgate.net

2-hydroxy-DHA: This synthetic derivative has shown efficacy in animal models of Alzheimer's disease. nih.gov Interestingly, it is metabolized via α-oxidation to heneicosapentaenoic acid (HPA), an odd-chain omega-3 fatty acid, which appears to be responsible for its neuroprotective effects. nih.gov This metabolic pathway is distinct from that of natural DHA. nih.gov

Novel Docosatrienes

Recent lipidomic analyses have identified a novel series of endogenous mediators derived from DHA called docosatrienes. exlibrisgroup.comberkeley.edu The main bioactive member of this series is 10,17S-docosatriene. exlibrisgroup.com These compounds are biosynthesized via epoxide-containing intermediates and are potent regulators of leukocytes, reducing their infiltration in vivo, and also block cytokine production in glial cells. exlibrisgroup.comberkeley.edu The discovery of docosatrienes further expands the understanding of how DHA contributes to protective and pro-resolving signaling pathways in the body. exlibrisgroup.com

Table 2: Major Classes of Bioactive DHA Metabolites

| Class | Subclass/Example | Key Biosynthetic Enzyme(s) | Primary Biological Role |

|---|---|---|---|

| Docosanoids (SPMs) | Resolvins (D-series) | Lipoxygenases (LOX) | Pro-resolution of inflammation |

| Protectins (PD1/NPD1) | Lipoxygenases (LOX) | Neuroprotection, Anti-inflammatory | |

| Maresins (MaR1) | 12-Lipoxygenase (12-LOX) | Pro-resolution, Tissue regeneration | |

| Hydroxylated DHA Derivatives | 17S-HDHA | 15-Lipoxygenase (15-LOX) | Precursor to resolvins, Anti-inflammatory |

| 2-hydroxy-DHA | (Synthetic) | Neuroprotection (via HPA metabolite) | |

| Novel Docosatrienes | 10,17S-docosatriene | (Via epoxide intermediates) | Regulation of leukocytes, Anti-inflammatory |

This table summarizes the major classes of bioactive metabolites derived from docosahexaenoic acid (DHA) and their primary functions. physiology.orgmdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.orglipidmaps.orgnih.govexlibrisgroup.comberkeley.edu

Advanced Analytical Methodologies for Monodocosahexaenoin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the study of monodocosahexaenoin, enabling its separation from complex lipid mixtures and its precise quantification. These methods are crucial for understanding its presence and concentration in various biological and commercial samples.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful and widely used technique for the analysis of lipids like this compound. This method is particularly advantageous because many lipids, including monoacylglycerols, lack a UV-absorbing chromophore, making detection by common UV-Vis detectors challenging. researchgate.netswedishmetabolomicscentre.se ELSD offers a universal detection method for non-volatile and semi-volatile analytes, making it highly suitable for lipid analysis. researchgate.net

The principle of ELSD involves three main steps: nebulization of the HPLC eluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles. researchgate.netplos.org The intensity of the scattered light is proportional to the mass of the analyte. spandidos-publications.com

For the separation and quantification of monoacylglycerols such as this compound, both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be employed. NP-HPLC separates lipids based on the polarity of their head groups, while RP-HPLC separates them based on the length and degree of unsaturation of their fatty acid chains.

A study on the enzymatic glycerolysis of sardine oil utilized NP-HPLC to quantify the resulting lipid compounds, including this compound. gcms.cz The method involved a gradient elution with a mobile phase consisting of isooctane (B107328) and a mixture of methyl tert-butyl ether and acetic acid. gcms.cz Quantification was achieved by creating a calibration curve using a standard mixture that included this compound. gcms.cz This demonstrates the capability of HPLC-ELSD for the accurate quantification of this specific monoacylglycerol.

The versatility of HPLC-ELSD allows for the separation of various lipid classes in a single run. For instance, methods have been developed to separate triacylglycerols, diacylglycerols, and monoacylglycerols in biodiesel and other lipid samples. mdpi.comaocs.org These methods often use gradient elution to achieve optimal separation of the different lipid classes. mdpi.com

| Parameter | Value/Description | Source |

| Technique | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | researchgate.netswedishmetabolomicscentre.se |

| Detector Principle | Nebulization, solvent evaporation, light scattering by analyte particles. | researchgate.netplos.org |

| Applicability | Universal detection for non-volatile and semi-volatile compounds, ideal for lipids lacking chromophores. | researchgate.net |

| Quantification | Based on calibration curves from standards. | gcms.cz |

| Example Mobile Phase (NP-HPLC) | Gradient of isooctane and methyl tert-butyl ether/acetic acid. | gcms.cz |

| Example Mobile Phase (RP-HPLC) | Gradient of acetonitrile (B52724) and dichloromethane. | mdpi.com |

Mass Spectrometry-Based Metabolomics Approaches

Mass spectrometry (MS) has become an indispensable tool in metabolomics, offering high sensitivity and selectivity for the identification and quantification of a vast array of metabolites, including this compound. When coupled with chromatographic separation techniques, MS provides a comprehensive platform for studying lipid metabolism.

Gas Chromatography–Time-of-Flight Mass Spectrometry (GC-TOF MS)

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is a robust platform for the analysis of small, volatile, and thermally stable molecules. For the analysis of less volatile compounds like monoacylglycerols, a derivatization step is typically required to increase their volatility. nih.gov In the case of this compound, this would involve derivatizing the hydroxyl groups and the carboxyl group of the docosahexaenoic acid (DHA) moiety, often through methylation or silylation. nih.gov

GC-TOF-MS offers high mass resolution and sensitivity, which is beneficial for separating and identifying components in complex biological mixtures. numberanalytics.com The time-of-flight analyzer provides fast acquisition speeds, which is particularly useful for comprehensive two-dimensional GC (GCxGC) applications, further enhancing peak capacity and resolution. mdpi.com

In metabolomics studies, GC-TOF-MS is used for both targeted and untargeted analysis. nih.govnih.gov Untargeted approaches aim to capture a broad snapshot of the metabolome to identify changes between different conditions, while targeted analysis focuses on the precise quantification of specific known metabolites. swedishmetabolomicscentre.senih.gov For this compound research, a targeted GC-TOF-MS method could be developed to quantify it and its related metabolites, while an untargeted approach could reveal broader metabolic pathways that are affected by its presence.

| Feature | Description | Source |

| Principle | Separation of volatile compounds by GC, followed by mass analysis using a TOF detector. | numberanalytics.com |

| Sample Preparation | Derivatization (e.g., methylation, silylation) is typically required for non-volatile lipids like this compound. | nih.gov |

| Advantages | High sensitivity, high mass resolution, fast acquisition rates, and established compound libraries. | gcms.cznumberanalytics.com |

| Applications | Untargeted and targeted metabolomics, fatty acid profiling. | nih.govnih.govnih.gov |

| Instrumentation | Often coupled with comprehensive two-dimensional GC (GCxGC) for enhanced separation of complex samples. | mdpi.com |

Ultra-Performance Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a premier analytical platform for lipidomics and the analysis of a wide range of metabolites. spandidos-publications.comlouisville.edu This technique is particularly well-suited for analyzing non-volatile and thermally labile molecules like this compound, as it does not require derivatization. nih.gov

UPLC utilizes smaller particle size columns compared to conventional HPLC, resulting in higher resolution, improved sensitivity, and faster analysis times. plos.org Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions with minimal fragmentation, making it ideal for the analysis of large and fragile molecules. aocs.org Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of selected precursor ions to generate characteristic product ions, which are used for structural elucidation and highly selective quantification in modes like Multiple Reaction Monitoring (MRM). yakhak.org

A UPLC-ESI-MS/MS method has been developed for the simultaneous analysis of several omega fatty acids, including docosahexaenoic acid (DHA), the fatty acid component of this compound. yakhak.org This method used MRM in negative ionization mode to achieve high sensitivity and specificity, with a reported limit of detection for DHA in the low µg/mL range. yakhak.org Such a method could be adapted for the direct analysis of this compound. The fragmentation patterns obtained in MS/MS can provide structural information, such as the position of the fatty acid on the glycerol (B35011) backbone.

| Parameter | Description | Source |

| Technique | Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry | spandidos-publications.comlouisville.edu |

| Ionization | Electrospray Ionization (ESI), a soft ionization technique suitable for non-volatile and labile molecules. | aocs.org |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) for structural elucidation and selective quantification (e.g., MRM). | yakhak.org |

| Advantages | High sensitivity, high specificity, high throughput, and applicability to a wide range of compounds without derivatization. | plos.orgnih.gov |

| Application Example | Analysis of omega fatty acids, including DHA, in biological samples with high sensitivity. | yakhak.org |

Radiotracer and Autoradiographic Techniques for In Vivo Tracking

Radiotracer and autoradiographic techniques are powerful tools for studying the in vivo fate of molecules like this compound. These methods allow for the non-invasive tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) in a living organism.

To conduct such studies, a radiolabeled version of this compound would first need to be synthesized. This typically involves incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into the molecule. The synthesis of radiolabeled long-chain fatty acids and their derivatives has been reported for use in metabolic imaging studies. plos.org For example, ¹³C-labeled polyunsaturated fatty acids have been used to trace their conversion to longer-chain fatty acids like DHA in the neonatal rat brain. nih.gov

Once the radiolabeled this compound is administered to an animal model, its distribution can be monitored over time using imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the isotope used. nih.gov These techniques provide a dynamic, whole-body view of the radiotracer's localization.

Following the in vivo imaging, ex vivo autoradiography can be performed on tissue sections to obtain a higher-resolution map of the radiotracer's distribution within specific organs and even at the cellular level. nih.gov This technique involves placing tissue slices in contact with a photographic emulsion or a phosphor imaging plate to detect the radiation emitted from the labeled compound. The resulting image reveals the precise location of the radiotracer within the tissue architecture.

These techniques could provide invaluable insights into which tissues and organs preferentially take up this compound, how it is metabolized, and where its metabolic products accumulate.

| Technique | Description | Application to this compound | Source |

| Radiolabeling | Synthesis of this compound containing a radioactive isotope (e.g., ¹⁴C, ³H). | Essential first step for in vivo tracking. | plos.org |

| In Vivo Imaging (e.g., SPECT/PET) | Non-invasive, whole-body imaging to monitor the distribution of the radiolabeled compound over time. | To study the absorption, distribution, and excretion of this compound in a living organism. | nih.gov |

| Ex Vivo Autoradiography | High-resolution imaging of radiotracer distribution in tissue sections. | To determine the precise localization of this compound and its metabolites within specific tissues and cells. | nih.gov |

| Tracer Studies | Using isotopically labeled compounds (e.g., with ¹³C) to follow metabolic pathways. | To trace the metabolic conversion of this compound and its incorporation into other lipids. | nih.gov |

Future Research Directions and Translational Perspectives for Monodocosahexaenoin

Elucidation of Specific Enzymatic Systems and Regulatory Networks

A primary goal for future research is the precise identification of the enzymatic machinery responsible for the synthesis and catabolism of monodocosahexaenoin and the regulatory networks it influences. While this compound is a monoacylglycerol containing docosahexaenoic acid (DHA), the specific enzymes governing its formation and breakdown in various tissues are not fully mapped. caymanchem.com Future studies should focus on identifying the specific phospholipases and lipases that generate this compound from larger lipid structures and the acyltransferases that may be involved in its subsequent metabolic fate.

Furthermore, research indicates a significant interplay between DHA-derived lipids and other signaling networks, particularly the endocannabinoid system (ECS). mdpi.com The ECS is a crucial homeostatic modulator, and its activity is dependent on the concentration of its ligands, which are synthesized from polyunsaturated fatty acids (PUFAs) in cell membranes. mdpi.comresearchgate.net Dietary supplementation with DHA has been shown to alter the composition of membrane PUFAs, thereby impacting the ECS. mdpi.com A key research direction is to explore how this compound specifically modulates this system. Studies have shown that a DHA-rich diet leads to increased levels of DHA-derived glycerol (B35011) lipids, such as 1-monodocosahexaenoin, while concurrently decreasing the levels of arachidonic acid-derived endocannabinoids like 1- and 2-arachidonylglycerol (1-AG and 2-AG) in tissues such as muscle and liver. mdpi.com This suggests a competitive or regulatory interaction that warrants further investigation.

Future proteomic and metabolomic studies should aim to delineate these interactions, identifying the enzymatic control points and the downstream consequences of this compound's influence on the ECS and other lipid signaling pathways.

Table 1: Research Findings on Dietary DHA Impact on Endocannabinoid-Related Lipids

| Compound | Tissue | Fold Change (DHA Diet vs. Control) | p-value |

| 1-docosahexaenoylglycerol (1-monodocosahexaenoin) | Muscle | 2.2747 | <0.0001 |

| 2-docosahexaenoylglycerophosphoethanolamine | Liver | 3.9030 | 0.0001 |

| 1-arachidonylglycerol (1-AG) | Muscle/Liver | Decreased | N/A |

| 2-arachidonylglycerol (2-AG) | Muscle/Liver | Decreased | N/A |

| Data sourced from a study on mice fed a DHA-enriched diet, highlighting the inverse relationship between the accumulation of DHA-derived lipids and the levels of key arachidonate-derived endocannabinoids. mdpi.com |

Comprehensive Characterization of this compound's Role in Membrane Biophysics

The integration of this compound into cellular membranes, via its parent fatty acid DHA, has profound implications for membrane structure and function. DHA is known to accumulate in membrane phospholipids (B1166683), particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), which are often located in the inner leaflet of the plasma membrane. mdpi.com This enrichment can modulate the biophysical properties of the membrane, including fluidity, thickness, and the formation of specialized lipid domains. nih.gov A crucial area of future research is to characterize how this compound contributes to these effects and influences the function of membrane-associated proteins. mdpi.com

The presence of DHA-rich domains can facilitate the translocation and activation of key signaling proteins, such as Akt, protein kinase C (PKC), and Raf-1, thereby promoting neuronal development and survival. mdpi.com Future studies using advanced imaging and biophysical techniques should investigate the specific role of this compound in the formation and stability of these signaling platforms.

Moreover, the oxidative stability of the DHA molecule within a membrane is a critical biophysical characteristic. Contrary to its high degree of unsaturation, DHA exhibits unusual oxidative stability when incorporated into aqueous micelles and liposomes compared to other PUFAs. researchgate.net This phenomenon is thought to be due to a unique, tightly packed conformation that sterically hinders hydrogen abstraction from its bis-allylic positions. researchgate.net Research should aim to confirm if this enhanced stability persists when DHA is part of a monoacylglycerol structure like this compound within a biological membrane and explore the implications of this stability for cell signaling and protection against oxidative stress.

Exploration of Novel Delivery Systems for Enhanced Bioactivity

The efficacy of this compound and its parent compound, DHA, is often limited by poor stability and low bioavailability. A significant translational perspective involves the development of novel delivery systems to overcome these challenges. mdpi.com Research into advanced delivery platforms is critical for protecting the compound from degradation and ensuring it reaches its target tissues in effective concentrations.

Several promising strategies are currently being explored:

Nanoemulsions and Nanoparticles: These lipid-based systems can encapsulate lipophilic compounds like this compound, improving their dispersibility and absorption. mdpi.comresearchgate.net Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to create nanoemulsions with particle sizes as small as 17.6 nm, significantly enhancing the bioavailability of DHA. mdpi.com Experiments have confirmed that vesicles formulated with docosahexaenoic acid and this compound are smaller (10-40 nm) and more uniform than those made with other fatty acids, which could be advantageous for delivery. researchgate.net